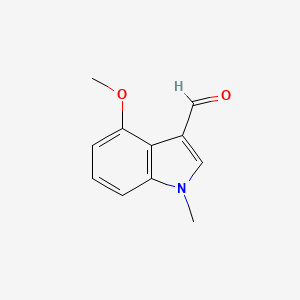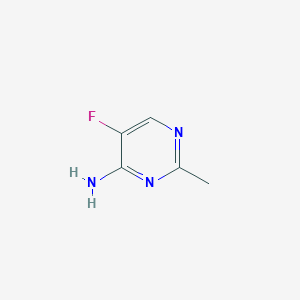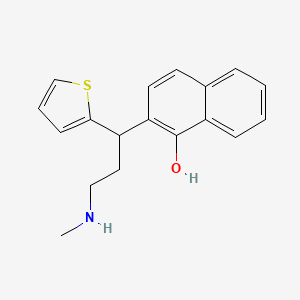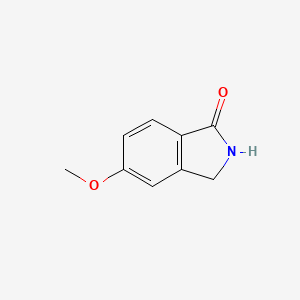
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Descripción general
Descripción
“4-Methoxy-1H-indole-3-carbaldehyde” is likely a derivative of “1H-Indole-3-carbaldehyde”, which is a heterocyclic indole aldehyde . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .
Synthesis Analysis
While specific synthesis methods for “4-Methoxy-1-methyl-1H-indole-3-carbaldehyde” were not found, “1H-Indole-3-carbaldehyde” and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .
Chemical Reactions Analysis
“1H-Indole-3-carbaldehyde” has reactivity typical of aromatic aldehydes. It can be easily oxidized to indole-3-carboxylic acid. It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .
Aplicaciones Científicas De Investigación
Nucleophilic Substitution Reaction and Chemical Synthesis
"4-Methoxy-1-methyl-1H-indole-3-carbaldehyde" and its derivatives are versatile electrophiles that react regioselectively with various nucleophiles, providing a pathway for synthesizing substituted indole-3-carbaldehydes and other complex indolic structures. Such reactions enable the preparation of diverse indole derivatives, showcasing the compound's utility as a building block in organic synthesis. For instance, Yamada et al. (2009, 2012) demonstrated its application in the preparation of 2,3,6-trisubstituted indoles and novel pyrimido[1,2-a]indole derivatives, highlighting its versatility as an electrophile in nucleophilic substitution reactions (Yamada et al., 2009); (Yamada et al., 2012).
Metabolite Identification
In studies related to plant biology and phytochemistry, indolic metabolites like indole-3-carbaldehyde have been identified in cell wall extracts from plants such as Arabidopsis thaliana. These compounds play a role in plant defense mechanisms and are part of the constitutive aromatic compounds found across the plant kingdom, which could have implications for understanding plant-pathogen interactions and for the development of bioactive compounds in agriculture (Tan et al., 2004).
Antibacterial Activities
Research into the antibacterial properties of indole-3-carbaldehyde derivatives has shown potential medicinal applications. Carrasco et al. (2020) synthesized indole-3-carbaldehyde semicarbazone derivatives and evaluated their in vitro antibacterial activity against various bacterial strains, indicating that certain derivatives exhibit significant inhibitory activities. This highlights the potential of this compound derivatives in developing new antibacterial agents (Carrasco et al., 2020).
Novel Compound Synthesis
The synthesis of new compounds utilizing this compound as a precursor has been a subject of interest. For instance, Hussain et al. (2015) isolated a new indole alkaloid from Cleome droserifolia, showcasing the ongoing discovery of novel compounds with potential pharmacological activities derived from or related to this compound (Hussain et al., 2015).
Green Synthesis Approaches
Madan (2020) reported a green and sustainable synthetic route for the Knoevenagel condensation of indole-3-carbaldehydes, demonstrating an environmentally friendly approach to synthesizing knoevenagel condensed products. This research underscores the importance of developing sustainable methods in chemical synthesis and the role of indole derivatives in such processes (Madan, 2020).
Direcciones Futuras
Indoles are a significant heterocyclic system in natural products and drugs. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Mecanismo De Acción
Target of Action
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde, as an indole derivative, is known to have a significant role in cell biology . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives, in general, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The action of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Propiedades
IUPAC Name |
4-methoxy-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-8(7-13)11-9(12)4-3-5-10(11)14-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLXATZGECTUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622794 | |
| Record name | 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
620175-74-8 | |
| Record name | 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1592748.png)
![(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1592749.png)







